ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
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Overview
Description
ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route typically includes:
Formation of the Indole Nucleus: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazino Group: The triazino group is introduced through a series of nucleophilic substitution reactions.
Attachment of the Thiadiazole Ring: This involves the reaction of the intermediate with thiadiazole precursors under controlled conditions.
Final Esterification: The final step involves the esterification of the compound to form the ethyl acetate derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and thiadiazole rings.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies on antiviral, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
ETHYL 2-{5-[2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)BUTANAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole: Known for its antiviral properties.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Properties
IUPAC Name |
ethyl 2-[5-[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-1,3,4-thiadiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3S2/c1-4-11-29-14-10-8-7-9-13(14)18-19(29)23-21(28-26-18)33-15(5-2)20(31)24-22-27-25-16(34-22)12-17(30)32-6-3/h7-10,15H,4-6,11-12H2,1-3H3,(H,24,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOKCBMGPUXPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=NN=C(S4)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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